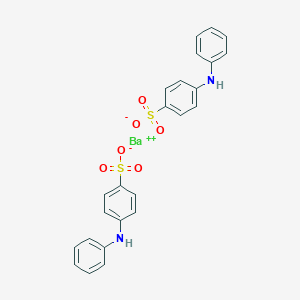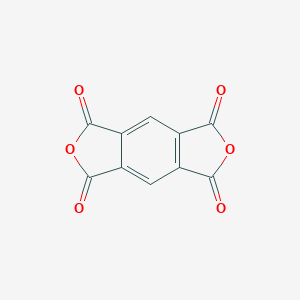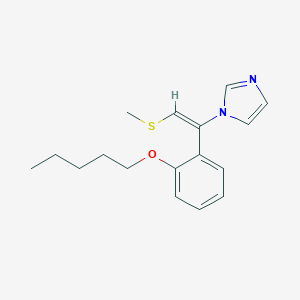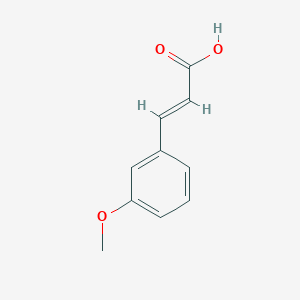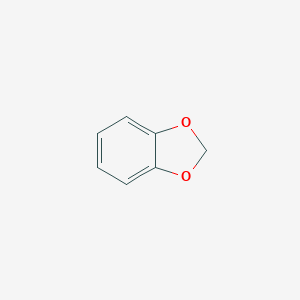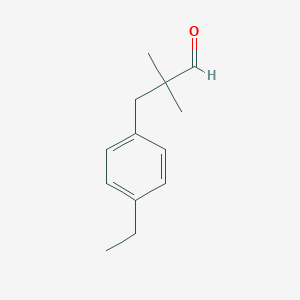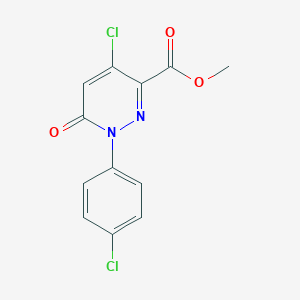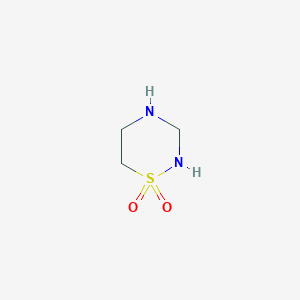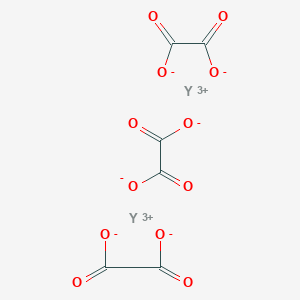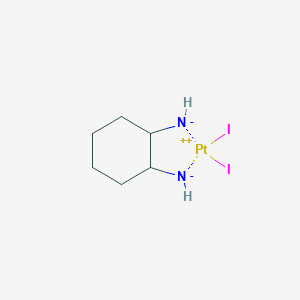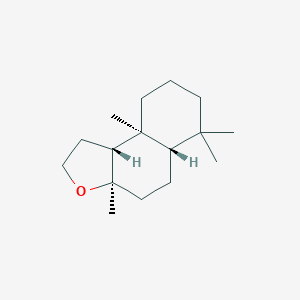
(-)-Ambroxide
Overview
Description
Preparation Methods
(-)-Ambroxide is synthesized from sclareol, a component of the essential oil of clary sage. The synthetic route involves the oxidative degradation of sclareol to a lactone, which is then hydrogenated to the corresponding diol. The resulting compound is dehydrated to form ambroxan . Industrial production methods have also been developed, including a one-pot synthesis starting from sclareol through oxidation with hydrogen peroxide in the presence of a quaternary ammonium phosphomolybdate catalyst . Another method involves fermenting sustainably sourced sugar cane to produce Ambrofix, which is readily biodegradable and 100% naturally derived .
Chemical Reactions Analysis
(-)-Ambroxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation and quaternary ammonium phosphomolybdate as a catalyst . The major products formed from these reactions include the corresponding diol and lactone intermediates, which are further processed to yield ambroxan .
Scientific Research Applications
(-)-Ambroxide has a wide range of scientific research applications. In the perfume industry, it is used as a key fixative due to its unique scent and excellent fixative properties . Recent research has developed more sustainable synthesis methods for ambroxan, incorporating economic, environmental, and social considerations. Additionally, ambroxan has been studied for its potential use in transdermal delivery systems, improving drug delivery and minimizing systemic adverse effects. Analytical methods have also been developed for the simultaneous determination of levofloxacin and ambroxol in combined tablets, offering a more versatile and safer analytical approach.
Mechanism of Action
(-)-Ambroxide exerts its effects through several mechanisms. It acts on mucus membranes, restoring the physiological clearance mechanisms of the respiratory tract by breaking up phlegm, stimulating mucus production, and stimulating the synthesis and release of surfactant by type II pneumocytes . This compound has also been shown to inhibit the nitric oxide-dependent activation of soluble guanylate cyclase, which can suppress excessive mucus secretion and improve mucociliary transport of bronchial secretions .
Comparison with Similar Compounds
(-)-Ambroxide is often compared with other fragrance ingredients such as ISO E Super and cashmeran. ISO E Super is a synthetic compound that offers a subtle, soft, woody scent, while ambroxan replicates the musky-ambery scent of ambergris . Cashmeran, on the other hand, has a warm, woodsy scent with musk and amber characteristics . Both ISO E Super and cashmeran are used to enhance the longevity and depth of fragrances, but ambroxan is unique in its ability to provide a long-lasting, sensual, and warm quality to perfumes .
Properties
IUPAC Name |
3a,6,6,9a-tetramethyl-2,4,5,5a,7,8,9,9b-octahydro-1H-benzo[e][1]benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O/c1-14(2)8-5-9-15(3)12(14)6-10-16(4)13(15)7-11-17-16/h12-13H,5-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZUZOLGGMJZJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC3(C2CCO3)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048119 | |
| Record name | Dodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Solid, White crystalline solid | |
| Record name | Naphtho[2,1-b]furan, dodecahydro-3a,6,6,9a-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ambronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036831 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 1,5,5,9-Tetramethyl-13-oxatricyclo(8.3.0.0(4.9))tridecane | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1249/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
120.00 to 121.00 °C. @ 1.40 mm Hg | |
| Record name | Ambronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036831 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water, soluble (in ethanol) | |
| Record name | 1,5,5,9-Tetramethyl-13-oxatricyclo(8.3.0.0(4.9))tridecane | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1249/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
3738-00-9, 6790-58-5 | |
| Record name | Cetalox | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3738-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5,5,9-Tetramethyl-13-oxatricyclo (8.3.0.0.(4.9))tridecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003738009 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphtho[2,1-b]furan, dodecahydro-3a,6,6,9a-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.017 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ambronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036831 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
75 - 76 °C | |
| Record name | Ambronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036831 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Ambrox?
A1: Ambrox has the molecular formula C16H28O and a molecular weight of 236.39 g/mol.
Q2: Can you describe the spectroscopic data used to characterize Ambrox?
A2: The structures of Ambrox and its derivatives are typically determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. [, , , , ]
Q3: What are the common starting materials for the synthesis of Ambrox?
A3: Ambrox can be synthesized from a variety of natural terpenes, including sclareol [, , , ], drimenol [, ], levopimaric acid [], labdanolic acid [], larixol [], and carvone []. More recently, sustainable production methods utilize (E)-β-farnesene, obtained through fermentation, as a precursor to (E,E)-homofarnesol, which is then enzymatically cyclized to Ambrox. []
Q4: Are there any alternative, more sustainable methods for Ambrox production?
A4: Yes, a recent development utilizes a chemoenzymatic approach starting with the fermentation product (E)-β-farnesene. [] This method demonstrates a significant improvement in carbon efficiency compared to traditional chemical synthesis, making it a more sustainable option for large-scale production.
Q5: What is the role of squalene-hopene cyclase (SHC) in Ambrox synthesis?
A5: SHC is an enzyme capable of catalyzing the cyclization of terpenes. Research has focused on engineering SHCs for the efficient and stereoselective synthesis of (-)-Ambrox from precursors like (E,E)-homofarnesol. [, , ] By optimizing the enzyme's active site and understanding its dynamics, scientists aim to enhance the catalytic performance and industrial viability of this biocatalytic approach.
Q6: What is the significance of the geminal dimethyl group in the odor profile of Ambrox?
A6: Studies have shown that the presence and configuration of the geminal dimethyl group in Ambrox and its analogues significantly influence their odor strength. Compounds with an accumulation of axial CH3 groups in the tricyclic ether structure tend to exhibit the strongest receptor affinity, resulting in a more potent ambergris aroma. []
Q7: How does the stereochemistry of Ambrox affect its odor?
A7: The stereochemistry of Ambrox plays a crucial role in its odor profile. The naturally occurring (-)-Ambrox isomer exhibits a much stronger and more desirable ambergris scent compared to its enantiomer, (+)-Ambrox. [, ]
Q8: How does the configuration of the A/B ring junction impact the odor of Ambrox analogues?
A8: Research indicates that only the 5β-ambrox diastereoisomer, with a cis-fused A/B ring junction and a specific conformation of substituents, possesses an odor comparable to Ambrox. [] This highlights the importance of specific stereochemical features for the unique olfactory properties of Ambrox-like molecules.
Q9: What are the main applications of Ambrox?
A9: Ambrox is a highly valued ingredient in the fragrance industry, primarily used as a fixative in perfumes to enhance and prolong the longevity of other scents. It is also used to impart a distinct ambergris aroma to various products, including cosmetics, soaps, and even food. []
Q10: Are there any studies on the stability and shelf-life of Ambrox in perfumes?
A10: Yes, research has explored the potential of deuterating Ambrox to enhance its stability and extend the shelf life of perfumes. [] By substituting hydrogen atoms with deuterium, the volatility of the molecule can be reduced, leading to a longer-lasting scent.
Q11: What types of microbial transformations have been observed with Ambrox?
A11: Various fungi have demonstrated the ability to biotransform Ambrox, primarily through oxidation reactions. [, , , , ] These transformations often result in the introduction of hydroxyl groups at specific positions on the Ambrox molecule, leading to the production of novel derivatives with potentially altered olfactory properties or biological activities.
Q12: Are there any known metabolic pathways for Ambrox in plant cell cultures?
A12: Yes, plant cell suspension cultures, such as those of Actinidia deliciosa (kiwifruit), have shown regio- and stereospecific oxidation of Ambrox, producing various metabolites, including new dihydroxylated derivatives. [] These findings highlight the potential of plant cell cultures as biocatalysts for the production of novel Ambrox derivatives.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Azabicyclo[3.2.2]nonane](/img/structure/B145870.png)

